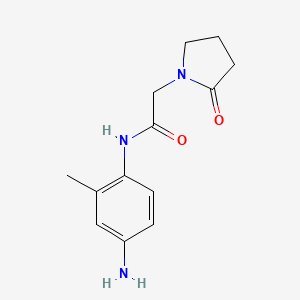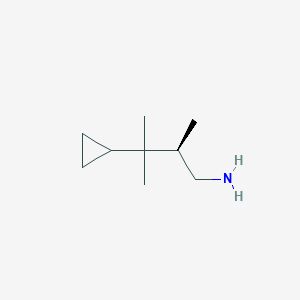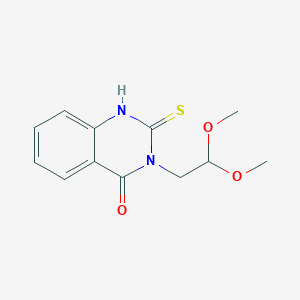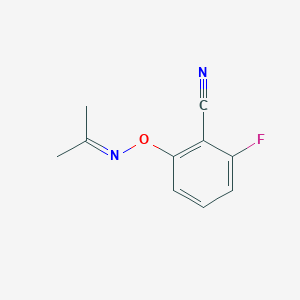
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide, also known as BMF-NM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide works by binding to specific amino acid residues on the surface of proteins, causing a conformational change that results in the exposure of hydrophobic regions. This exposure leads to the formation of protein aggregates and amyloid fibrils, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide has been found to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. It has also been shown to be highly specific in its binding to proteins, allowing for accurate detection and measurement of protein aggregation and fibril formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide is its high sensitivity and specificity in detecting protein aggregation and fibril formation. It is also easy to use and can be applied to a wide range of proteins and ligands. However, one limitation of (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Direcciones Futuras
There are several future directions for the use of (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide can be used to detect and quantify the formation of amyloid fibrils in these diseases, providing valuable insights into their pathogenesis. Additionally, (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide can be further modified to improve its solubility and specificity, making it an even more valuable tool for scientific research.
Métodos De Síntesis
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide is synthesized through a multistep process that involves the reaction of 5-benzothiazol-2-yl-furan-2-carbaldehyde with malononitrile and N-methylacrylamide in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide.
Aplicaciones Científicas De Investigación
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide has been found to have potential applications in scientific research, particularly in the field of biochemistry. It can be used as a fluorescent probe for the detection of protein aggregation and amyloid fibril formation in vitro. (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide has also been used to study the interaction between proteins and small molecules, as well as the binding affinity of proteins to specific ligands.
Propiedades
IUPAC Name |
(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-18-15(20)10(9-17)8-11-6-7-13(21-11)16-19-12-4-2-3-5-14(12)22-16/h2-8H,1H3,(H,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKWDXDLRHMQJS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=NC3=CC=CC=C3S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=NC3=CC=CC=C3S2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{7-[(Difluoromethyl)sulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl}methanol](/img/structure/B2594430.png)
![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)
![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2594440.png)
![N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594441.png)


![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)
![2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole](/img/structure/B2594450.png)
